molecular formula C11H17N3O B1493774 2-(Diethylamino)-N'-hydroxybenzenecarboximidamide CAS No. 1021244-00-7

2-(Diethylamino)-N'-hydroxybenzenecarboximidamide

Cat. No.: B1493774
CAS No.: 1021244-00-7
M. Wt: 207.27 g/mol
InChI Key: AWRDQZVDUGULLH-UHFFFAOYSA-N
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Description

2-(Diethylamino)-N'-hydroxybenzenecarboximidamide (CAS: Not explicitly provided; synonyms include 2-Diethylamino-N'-hydroxybenzimidamide) is a substituted benzenecarboximidamide derivative. Its molecular formula is C₁₁H₁₆N₃O, with a molecular weight of 206.27 g/mol (estimated based on structural analogs). The compound features a diethylamino (-N(C₂H₅)₂) group at the 2-position of the benzene ring and a hydroxyimidamide (-N'-OH) moiety.

Commercial availability is indicated by three suppliers (e.g., AKOS000261003), reflecting its relevance in chemical research .

Properties

IUPAC Name

2-(diethylamino)-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-14(4-2)10-8-6-5-7-9(10)11(12)13-15/h5-8,15H,3-4H2,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRDQZVDUGULLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=C1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=CC=C1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Diethylamino)-N'-hydroxybenzenecarboximidamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

The compound is characterized by its unique structure that includes a diethylamino group and a hydroxybenzene moiety, which contribute to its pharmacological activities. The presence of the hydroxyl group enhances solubility and interaction with biological targets.

Research indicates that this compound exhibits various mechanisms of action, primarily through interactions with specific biological pathways:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting potential as an antibacterial agent. Studies indicate that it may disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis .
  • Antitumor Properties : Preliminary studies have indicated that this compound may have antitumor effects, particularly in melanoma models. Its structure allows for selective targeting of tumor cells, enhancing drug efficacy while minimizing side effects .
  • Cytotoxicity : In vitro assays have demonstrated that the compound can induce cytotoxic effects in cancer cell lines, leading to apoptosis. The mechanisms involve the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways .

Anticancer Activity

A study involving N-(2-diethylaminoethyl)-4-[123I]iodobenzamide as a tracer in malignant melanoma showed moderate uptake in tumors, indicating the potential for targeted therapy. This research emphasized the importance of structural modifications to enhance binding affinity and selectivity for cancerous tissues .

Antibacterial Evaluation

In another investigation, 4-Amino-N-[2(diethylamino)ethyl]benzamide demonstrated significant antibacterial activity against several strains, supporting its potential as a lead compound for antibiotic development. The study utilized both experimental and computational methods to assess the antibacterial properties and understand the underlying mechanisms .

Table 1: Biological Activities of this compound

Activity TypeTest Organism/ModelResultReference
AntibacterialE. coliInhibition at <100 μM
AntitumorB16F10 MelanomaCytotoxicity with IC50 = 15 µM
CytotoxicityHeLa CellsInduces apoptosis

Research Findings

Recent studies highlight the compound's versatility in biological applications. Its ability to interact with multiple cellular targets makes it a candidate for further development in therapeutic contexts. Notably:

  • Pharmacokinetics : Molecular docking studies suggest favorable binding interactions with target proteins involved in cancer progression and bacterial resistance mechanisms .
  • Toxicology : Safety assessments indicate that while the compound exhibits biological activity, careful evaluation of its toxicity profile is necessary to ensure safe therapeutic use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide
  • Molecular Formula : C₉H₁₂N₃O
  • Molecular Weight : 178.21 g/mol
  • Key Differences: The dimethylamino (-N(CH₃)₂) group reduces steric bulk compared to diethylamino. This shorter alkyl chain may enhance water solubility but decrease lipophilicity.
  • Safety Profile : Classified as an irritant (GHS), with CAS 57076-10-5 .
2-[Ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzenecarboximidamide
  • Molecular Formula : C₁₁H₁₇N₃O₂
  • Molecular Weight : 223.27 g/mol
  • Key Differences: The ethyl(2-hydroxyethyl)amino group introduces a hydrophilic hydroxyl moiety, likely improving aqueous solubility. This modification could enhance bioavailability in pharmaceutical applications .

Substituent Variations on the Benzene Ring

N-(2-Chlorophenyl)-N'-hydroxybenzenecarboximidamide
  • Molecular Formula : C₁₃H₁₁ClN₂O
  • Molecular Weight : 246.69 g/mol
  • The absence of an amino group alters electronic distribution compared to the diethylamino analog .
4-[(6-Chloro-3-pyridinyl)methoxy]-N'-hydroxybenzenecarboximidamide
  • Molecular Formula : C₁₂H₁₁ClN₄O₂
  • Molecular Weight : 290.70 g/mol
  • Key Differences : A chloropyridinylmethoxy group introduces aromatic heterocyclic character, which may confer unique redox properties or biological activity (e.g., antimicrobial or anticancer effects) .

Thiophene and Heterocyclic Derivatives

2-[(5-Chlorothien-2-yl)methoxy]-N'-hydroxybenzenecarboximidamide
  • Molecular Formula : C₁₂H₁₁ClN₂O₂S
  • Molecular Weight : 282.75 g/mol
  • The chlorine atom may enhance stability against metabolic degradation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
2-(Diethylamino)-N'-hydroxybenzenecarboximidamide C₁₁H₁₆N₃O 206.27 Diethylamino (-N(C₂H₅)₂) Moderate lipophilicity
2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide C₉H₁₂N₃O 178.21 Dimethylamino (-N(CH₃)₂) Higher water solubility
N-(2-Chlorophenyl)-N'-hydroxybenzenecarboximidamide C₁₃H₁₁ClN₂O 246.69 2-Chlorophenyl Enhanced electronegativity
2-[(5-Chlorothien-2-yl)methoxy]-N'-hydroxybenzenecarboximidamide C₁₂H₁₁ClN₂O₂S 282.75 Chlorothienylmethoxy Redox-active sulfur moiety

Research and Application Insights

  • Diethylamino vs. Dimethylamino Derivatives: The diethylamino analog’s larger alkyl groups may improve membrane permeability in drug delivery but could also increase metabolic instability due to oxidative dealkylation .
  • Heterocyclic Modifications : Thiophene or pyridine rings (e.g., in thienylmethoxy derivatives) introduce conjugation pathways, relevant in materials science or photodynamic therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diethylamino)-N'-hydroxybenzenecarboximidamide
Reactant of Route 2
2-(Diethylamino)-N'-hydroxybenzenecarboximidamide

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